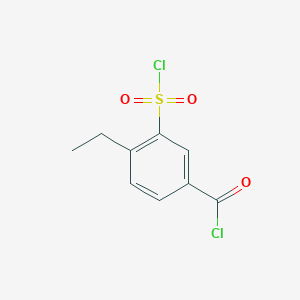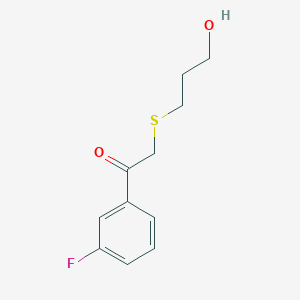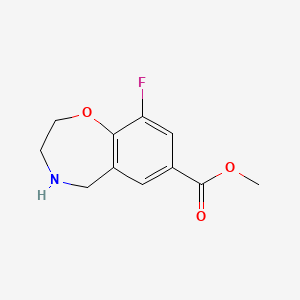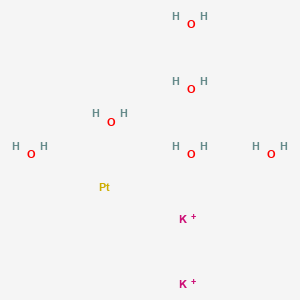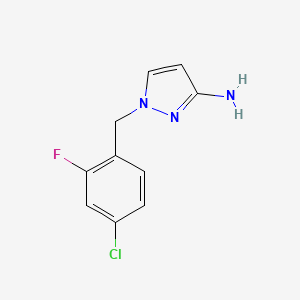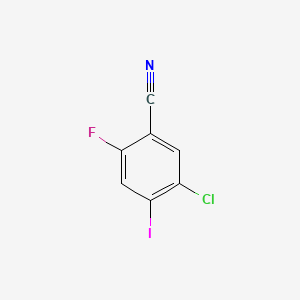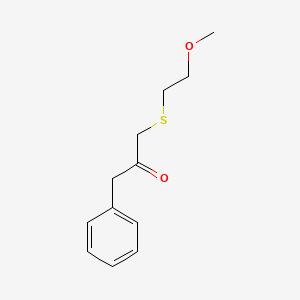
7-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 5th position on the tetrahydroquinoxaline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the condensation of appropriate precursors. One common method involves the reaction of 7-chloroquinoxaline with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and purity of the final product. The use of continuous flow reactors is also explored to enhance production efficiency and reduce reaction times.
化学反应分析
Types of Reactions
7-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: This compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential in developing drugs for treating neurodegenerative diseases and cancer.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial and antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival of pathogens.
相似化合物的比较
Similar Compounds
- 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
- 5,6,7,8-Tetrahydroquinoxaline
- 2-Chloro-5,6,7,8-tetrahydroquinoxaline
Uniqueness
7-Chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential for functionalization compared to other similar compounds.
属性
分子式 |
C9H11ClN2 |
|---|---|
分子量 |
182.65 g/mol |
IUPAC 名称 |
7-chloro-5-methyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H11ClN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h4-5,11-12H,2-3H2,1H3 |
InChI 键 |
WNWADSKOQOLINT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1NCCN2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





